Simfibrate (1,3-propanediol-bis[2-p-chlorophenoxy-2-methylpropanoate]) is a hypolipidemic drug belonging to the fibrate class of medications. [] It acts as a peroxisome proliferator-activated receptor alpha (PPARα) ligand, influencing the expression of genes involved in lipid and fatty acid metabolism. [] Simfibrate is primarily employed in research settings to investigate lipid metabolism, peroxisome proliferation, and associated cellular responses. [, , , , , , , , ]
While the provided literature doesn't detail Simfibrate's synthesis, it is structurally similar to clofibrate, suggesting a potential synthesis route involving the esterification of 1,3-propanediol with a suitable derivative of 2-p-chlorophenoxy-2-methylpropanoic acid. [, ] Further investigation into synthetic chemistry literature is needed for a detailed analysis.
Simfibrate is a diester molecule with two identical side chains attached to a central 1,3-propanediol unit. [] Each side chain comprises a chlorophenyl ring linked to a propanoate group bearing a methyl substituent. This structure allows for interaction with the PPARα ligand-binding domain, leading to its biological activity. [, ]
Simfibrate exerts its effects primarily by activating PPARα. [] Upon binding, it induces a conformational change in the receptor, facilitating its heterodimerization with retinoid X receptor (RXR). [General PPAR signaling pathway knowledge] This complex binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes involved in lipid metabolism. [General PPAR signaling pathway knowledge] This interaction modulates the transcription of these genes, ultimately leading to changes in lipid profiles. [, , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7